(E)-N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide
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Overview
Description
(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 1H-indazole-5-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug development, particularly for its anticancer and anti-inflammatory properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and targets.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of (E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets in the cell. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-carbaldehyde: A precursor in the synthesis of (E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide.
N,N-Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.
Indazole Derivatives: Compounds with similar indazole core structures but different functional groups.
Uniqueness
(E)-N’-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide is unique due to its specific functional groups and the resulting biological activities
Properties
IUPAC Name |
N'-(1H-indazol-5-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14(2)7-11-9-3-4-10-8(5-9)6-12-13-10/h3-7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHIJBBLEIEYOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC2=C(C=C1)NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247363 |
Source
|
Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-04-9 |
Source
|
Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N′-1H-Indazol-5-yl-N,N-dimethylmethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701247363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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